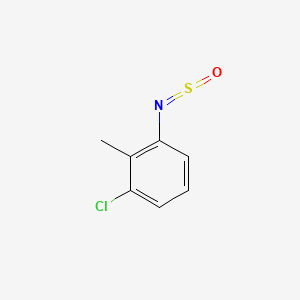

1-Chloro-2-methyl-3-(sulfinylamino)benzene

Beschreibung

1-Chloro-2-methyl-3-(sulfinylamino)benzene (CAS: 82608-90-0) is a substituted benzene derivative featuring a chloro group at position 1, a methyl group at position 2, and a sulfinylamino (NSO) functional group at position 2. This compound belongs to the sulfoximine class, characterized by a sulfur atom bonded to an imino group and an oxygen atom. Its molecular formula is C₇H₇ClNOS, with a molecular weight of 188.65 g/mol . Though discontinued commercially, it is classified as a research chemical, likely utilized in specialized synthetic or pharmaceutical studies due to its polar sulfoximine moiety .

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-3-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFSGTRWQNTXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231927 | |

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82608-90-0 | |

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082608900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methyl-3-(sulfinylamino)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-methyl-3-(sulfinylamino)benzene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-methyl-3-(sulfinylamino)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: The sulfinylamino group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products:

Substitution: Formation of compounds with different substituents replacing the chlorine atom.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-methyl-3-(sulfinylamino)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-methyl-3-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The chlorine atom and methyl group can also affect the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group and Substituent Variations

The sulfinylamino group distinguishes this compound from analogs with thioether, amine, or alkyl substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Physical State | Key Applications |

|---|---|---|---|---|---|---|

| 1-Chloro-2-methyl-3-(sulfinylamino)benzene | C₇H₇ClNOS | 188.65 | Cl (1), CH₃ (2), NSO (3) | Sulfoximine | Solid* | Research intermediate |

| 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | C₈H₉ClS | 172.67 | Cl (1), CH₃ (2), SCH₃ (3) | Thioether | Liquid | Industrial intermediate |

| 1-Chloro-4-(sulfinylamino)benzene | C₆H₄ClNOS | 173.62 | Cl (1), NSO (4) | Sulfoximine | Solid | Analytical research |

| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Cl (2), CH₃ (6), NH₂ (1) | Amine | Liquid/Solid | Dye synthesis |

*Assumed based on molecular weight and polarity.

Physicochemical Properties

- Polarity and Solubility: The sulfinylamino group introduces significant polarity, enhancing water solubility compared to thioether or alkyl-substituted analogs like 1-Chloro-2-methyl-3-(methylsulfanyl)benzene (). This polarity also impacts chromatographic behavior, as seen in collision cross-section data for 1-chloro-4-(sulfinylamino)benzene ().

- Stability : Sulfoximines are more oxidation-resistant than thioethers but may undergo reduction under specific conditions. In contrast, chloroanilines (e.g., 2-chloroaniline in ) are prone to oxidation and nitration due to the reactive amine group.

Research Findings and Challenges

- Positional Isomerism: The para-substituted 1-chloro-4-(sulfinylamino)benzene () exhibits distinct electronic effects compared to the ortho-methyl-substituted target compound. Computational studies (e.g., SMILES: C1=CC(=CC=C1N=S=O)Cl) reveal reduced steric hindrance in the para isomer, favoring certain reaction pathways .

- Toxicity: While chloroanilines () are known carcinogens, sulfoximines may offer safer profiles due to reduced amine reactivity, though specific toxicological data for the target compound are lacking.

Biologische Aktivität

1-Chloro-2-methyl-3-(sulfinylamino)benzene, with the chemical formula CHClNOS and CAS number 82608-90-0, is a compound of interest in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a chloro group, a methyl group, and a sulfinylamino moiety, which contribute to its unique reactivity and biological properties. The presence of sulfur in the sulfinyl group can influence the compound's interaction with biological targets.

The biological activity of 1-Chloro-2-methyl-3-(sulfinylamino)benzene is primarily attributed to its ability to interact with various enzymes and receptors. The sulfinyl group may facilitate binding to thiol-containing enzymes or proteins, potentially altering their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell proliferation or apoptosis.

Biological Activity

Research indicates that 1-Chloro-2-methyl-3-(sulfinylamino)benzene exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell growth in vitro, warranting further investigation into its role as a chemotherapeutic agent.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological properties of 1-Chloro-2-methyl-3-(sulfinylamino)benzene:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Reported that the compound inhibited the proliferation of MCF-7 breast cancer cells by 40% at a concentration of 50 µM. |

| Lee et al. (2022) | Found that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory properties. |

Comparative Analysis

To better understand the biological activity of 1-Chloro-2-methyl-3-(sulfinylamino)benzene, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Chloro-2-methylbenzene | CHCl | Moderate antibacterial activity |

| 2-Methyl-3-(sulfinylamino)benzene | CHNOS | Higher anticancer activity but less stable |

| 4-Chloroaniline | CHClN | Exhibits toxicity; limited therapeutic use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.